molecular formula C24H42I2N2O4 B13729508 triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide CAS No. 21480-09-1

triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide

Katalognummer: B13729508
CAS-Nummer: 21480-09-1
Molekulargewicht: 676.4 g/mol
InChI-Schlüssel: BPZBTNRPFXFUQK-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide is a complex organic compound with the molecular formula C24H42I2N2O4 and a molecular weight of 676.41 g/mol. This compound is known for its unique structure, which includes two triethylazaniumyl groups and a benzoyl group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Analyse Chemischer Reaktionen

Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide involves its interaction with specific molecular targets. The triethylazaniumyl groups play a crucial role in binding to target molecules, while the benzoyl group facilitates the compound’s reactivity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide can be compared with similar compounds such as:

    (2-Hydroxyethyl)triethylammonium iodide phthalate: This compound has a similar structure but differs in its functional groups and reactivity.

    Ammonium, (2-hydroxyethyl)triethyl-, iodide: Another related compound with distinct chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

21480-09-1

Molekularformel

C24H42I2N2O4

Molekulargewicht

676.4 g/mol

IUPAC-Name

triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide

InChI

InChI=1S/C24H42N2O4.2HI/c1-7-25(8-2,9-3)17-19-29-23(27)21-15-13-14-16-22(21)24(28)30-20-18-26(10-4,11-5)12-6;;/h13-16H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2

InChI-Schlüssel

BPZBTNRPFXFUQK-UHFFFAOYSA-L

Kanonische SMILES

CC[N+](CC)(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCC[N+](CC)(CC)CC.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.